molecular formula C16H14ClN3O3S B2385242 N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851979-11-8

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No. B2385242
M. Wt: 363.82
InChI Key: RWXBWPRFXBKHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in the field of drugs, dyes, and fungicides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzene ring substituted with two methoxy groups, and a hydrazide group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiazole ring, the methoxy groups, and the hydrazide group . These functional groups could potentially undergo a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability . The methoxy groups could influence its solubility in organic solvents .

Scientific Research Applications

Anticancer Properties

  • Benzothiazole derivatives, including those related to N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, have been synthesized and evaluated for their anticancer activities. These compounds have shown promise as potential anticancer agents, with studies indicating their effectiveness against various cancer cell lines. The research highlights the importance of specific substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye et al., 2018).

Antibacterial Studies

  • Benzothiazole compounds, including N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide analogs, have been synthesized and characterized for their antibacterial activities. These studies have shown that these compounds possess significant activity against various microorganisms, indicating their potential as antibacterial agents (Obasi et al., 2017).

Agricultural Applications

  • Related benzothiazole derivatives have been used in agriculture, particularly in the formulation of nanoparticles for the sustained release of fungicides. This application suggests the potential for N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide in agricultural settings, especially in the control of fungal diseases (Campos et al., 2015).

Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly in steel protection. This indicates a possible application for N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide in industries where corrosion prevention is crucial (Hu et al., 2016).

Antifungal Activities

  • Compounds related to N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide have been synthesized and evaluated for their antifungal properties. These studies suggest the potential use of such compounds in the treatment of fungal infections (Ozdemir et al., 2010).

Antioxidant Properties

  • Some benzothiazole derivatives have been identified as potential antioxidants. This suggests a possible avenue for research into the antioxidant properties of N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (Ahmad et al., 2010).

Future Directions

The future research on this compound could involve studying its potential biological activities, given the known activities of benzothiazoles . Additionally, its synthesis and chemical reactivity could be further explored.

properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-22-10-6-9(7-11(8-10)23-2)15(21)19-20-16-18-14-12(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXBWPRFXBKHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.